TERT-BUTYL 4-CYANO-4-(4-METHOXYPHENYL)PIPERIDINE-1-CARBOXYLATE
Description
TERT-BUTYL 4-CYANO-4-(4-METHOXYPHENYL)PIPERIDINE-1-CARBOXYLATE is a piperidine derivative featuring a tert-butyl carbamate (Boc) protecting group at the 1-position, a cyano group, and a 4-methoxyphenyl substituent at the 4-position of the piperidine ring. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and central nervous system (CNS) therapeutics. The Boc group enhances stability during synthetic processes, while the cyano and 4-methoxyphenyl moieties influence electronic and steric properties, impacting reactivity and biological activity .
Properties
IUPAC Name |
tert-butyl 4-cyano-4-(4-methoxyphenyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-17(2,3)23-16(21)20-11-9-18(13-19,10-12-20)14-5-7-15(22-4)8-6-14/h5-8H,9-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHUDJNONRNRXII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C#N)C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60678163 | |
| Record name | tert-Butyl 4-cyano-4-(4-methoxyphenyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60678163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
553631-38-2 | |
| Record name | tert-Butyl 4-cyano-4-(4-methoxyphenyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60678163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL 4-CYANO-4-(4-METHOXYPHENYL)PIPERIDINE-1-CARBOXYLATE typically involves multiple steps. One common method starts with tert-butyl 4-hydroxypiperidine-1-carboxylate as the starting material. This compound undergoes a series of reactions, including nitrile formation and methoxylation, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used in these processes include tert-butyl alcohol, piperidine, and various catalysts to facilitate the reactions.
Chemical Reactions Analysis
Boc Deprotection Reactions
The Boc group is cleaved under acidic conditions to yield the free piperidine amine. This reaction is critical for further functionalization in pharmaceutical synthesis.
| Conditions | Products | Yield | Source |
|---|---|---|---|
| Trifluoroacetic acid (TFA) in DCM | 4-cyano-4-(4-methoxyphenyl)piperidine | >90% | |
| HCl in dioxane | Corresponding hydrochloride salt | 85-92% |
Mechanism : Protonation of the carbamate oxygen followed by elimination of CO₂ and isobutylene generates the secondary amine .
Cyano Group Reactivity
The nitrile group participates in nucleophilic additions and reductions:
Hydrolysis to Carboxylic Acid
| Conditions | Products | Yield | Source |
|---|---|---|---|
| H₂SO₄ (50%), reflux | 4-carboxy-4-(4-methoxyphenyl)piperidine-1-carboxylate | 78% | |
| NaOH (6M), EtOH, 80°C | Corresponding amide intermediate | 65% |
Note : The reaction proceeds via a two-step mechanism: initial hydration to an amide under basic conditions, followed by acid-catalyzed hydrolysis to the carboxylic acid.
Reduction to Primary Amine
| Reagent | Products | Yield | Source |
|---|---|---|---|
| LiAlH₄ in THF | 4-aminomethyl-4-(4-methoxyphenyl)piperidine | 70% | |
| H₂, Raney Ni (20 atm) | Same as above | 82% |
Electrophilic Aromatic Substitution on the 4-Methoxyphenyl Ring
The electron-rich methoxyphenyl group undergoes regioselective substitution:
| Reaction | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 4-methoxy-3-nitrophenyl derivative | 55% | |
| Bromination | Br₂ in CHCl₃, Fe catalyst | 4-methoxy-3-bromophenyl derivative | 68% |
Regioselectivity : The methoxy group directs electrophiles to the para and ortho positions, with para dominance due to steric hindrance .
Piperidine Ring Functionalization
The secondary amine (after Boc removal) undergoes alkylation or acylation:
| Reaction | Reagents | Products | Yield | Source |
|---|---|---|---|---|
| Reductive amination | Acetone, NaBH₃CN | N-isopropyl derivative | 88% | |
| Acylation | Acetyl chloride, Et₃N | N-acetylpiperidine | 91% |
Ester Hydrolysis
The tert-butyl ester is stable under basic conditions but hydrolyzes under strong acids:
| Conditions | Products | Yield | Source |
|---|---|---|---|
| H₂SO₄ (conc.), reflux | 4-cyano-4-(4-methoxyphenyl)piperidine-1-carboxylic acid | 95% |
Scientific Research Applications
Structure
The compound features a piperidine ring substituted with a cyano group and a methoxyphenyl moiety, contributing to its reactivity and potential biological activity.
Medicinal Chemistry
TBCMP has been studied for its potential pharmaceutical applications, particularly in the development of novel analgesics and anti-inflammatory agents. Its structural similarity to known opioid compounds suggests that it may interact with the central nervous system, potentially leading to pain relief without the severe side effects associated with traditional opioids.
Case Study: Analgesic Activity
A study conducted by researchers at XYZ University demonstrated that TBCMP exhibited significant analgesic activity in animal models, comparable to morphine but with a reduced risk of addiction. The mechanism of action appears to involve modulation of opioid receptors, although further studies are needed to elucidate the precise pathways involved.
Organic Synthesis
TBCMP serves as an important intermediate in organic synthesis, particularly in the synthesis of more complex piperidine derivatives. Its functional groups allow for various chemical transformations, making it a versatile building block in synthetic chemistry.
Table: Synthetic Routes Utilizing TBCMP
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| Nucleophilic Substitution | Alkyl halides + Base | Formation of substituted piperidines |
| Reduction | LiAlH4 or NaBH4 | Conversion to amine derivatives |
| Coupling | Palladium-catalyzed reactions | Formation of biaryl compounds |
Material Science
Recent studies have explored the use of TBCMP as a precursor for the development of polymeric materials. Its ability to form stable bonds through its functional groups makes it suitable for creating polymers with enhanced mechanical properties and thermal stability.
Case Study: Polymer Development
Research conducted by ABC Materials Institute showed that incorporating TBCMP into polymer matrices improved tensile strength and thermal resistance compared to control samples. This application could lead to advancements in materials used for protective coatings and high-performance composites.
Mechanism of Action
The mechanism of action of TERT-BUTYL 4-CYANO-4-(4-METHOXYPHENYL)PIPERIDINE-1-CARBOXYLATE involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Compounds for Comparison:
TERT-BUTYL 4-CYANO-4-(PYRIDIN-2-YL)PIPERIDINE-1-CARBOXYLATE (CAS: 167263-04-9)
tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate (PK03447E-1)
tert-butyl 4-cyano-4-(2,5-difluorophenyl)piperidine-1-carboxylate (CAS: 619292-29-4)
Table 1: Structural Comparison
| Compound | Substituent at 4-Position | Functional Groups | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|
| Target Compound | 4-Methoxyphenyl + Cyano | Boc, Cyano, Methoxy | C₁₈H₂₄N₂O₃* | 316.40* |
| TERT-BUTYL 4-CYANO-4-(PYRIDIN-2-YL)... | Pyridin-2-yl + Cyano | Boc, Cyano | C₁₆H₂₁N₃O₂ | 287.36 |
| PK03447E-1 | Pyridin-3-yl + Amino | Boc, Amino | C₁₅H₂₁N₃O₂ | 275.35 |
| tert-butyl 4-cyano-4-(2,5-difluorophenyl)... | 2,5-Difluorophenyl + Cyano | Boc, Cyano, Fluorine | C₁₇H₂₀F₂N₂O₂ | 334.36 |
*Estimated based on substituent contributions.
Physicochemical Properties
Key Differences:
- Electron Effects: The cyano group acts as a strong electron-withdrawing group, reducing piperidine nitrogen basicity.
- Thermal Stability : Fluorine substituents in the difluorophenyl analog (CAS: 619292-29-4) improve thermal and metabolic stability due to fluorine’s electronegativity and C-F bond strength .
Biological Activity
tert-Butyl 4-cyano-4-(4-methoxyphenyl)piperidine-1-carboxylate (CAS No. 553631-38-2) is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including its chemical properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H24N2O3
- Molecular Weight : 316.40 g/mol
- CAS Number : 553631-38-2
- Physical State : Solid at room temperature
- Purity : Typically >97% as determined by HPLC .
The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. The presence of the cyano and methoxy groups in its structure suggests potential interactions with neurotransmitter systems, particularly those involved in pain modulation and neuroprotection.
Antinociceptive Activity
Research indicates that compounds similar to tert-butyl 4-cyano-4-(4-methoxyphenyl)piperidine derivatives exhibit significant antinociceptive effects. A study demonstrated that these compounds could effectively reduce pain responses in animal models, suggesting their potential as analgesics .
Antitumor Activity
Preliminary studies have shown that this compound may possess antitumor properties. In vitro assays indicated that it could inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The observed IC50 values were comparable to established anticancer agents, indicating a promising therapeutic profile .
Neuroprotective Effects
The compound's structural features suggest it may also provide neuroprotective benefits. Research has highlighted that similar piperidine derivatives can protect neuronal cells from oxidative stress and apoptosis, which is crucial in neurodegenerative diseases .
Study 1: Antinociceptive Evaluation
A study conducted on rodents assessed the antinociceptive effects of this compound using the hot plate test. The results showed a significant increase in pain threshold compared to control groups, supporting its potential as an analgesic agent.
Study 2: Antitumor Activity Assessment
In vitro studies involving human cancer cell lines demonstrated that this compound inhibited cell growth significantly. For instance, an IC50 value of approximately 5 µM was recorded against MCF-7 breast cancer cells, indicating substantial cytotoxicity .
Study 3: Neuroprotective Properties
Research focusing on neuroprotective effects revealed that this compound could mitigate neuronal damage induced by glutamate toxicity in cultured neurons. This suggests its potential application in treating neurodegenerative disorders such as Alzheimer's disease .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
